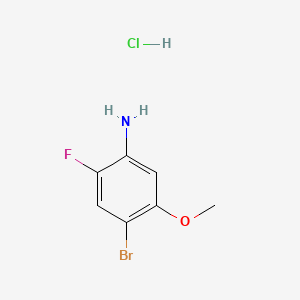
4-Bromo-2-fluoro-5-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H8BrClFNO. It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups, and is commonly used as a laboratory reagent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride typically involves the halogenation and methoxylation of aniline derivatives. . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-Bromo-2-fluoro-5-methoxyaniline hydrochloride has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-methoxyaniline: This compound is structurally similar but lacks the hydrochloride group.
4-Fluoro-2-methoxyaniline hydrochloride: Similar in structure but without the bromine atom.
5-Bromo-2-methoxyaniline: Similar but lacks the fluorine atom.
Uniqueness: 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C7H8BrClFNO |
|---|---|
Molecular Weight |
256.50 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrFNO.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3H,10H2,1H3;1H |
InChI Key |
HVHZFHHLOGQTOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B12328311.png)
![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)
![tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12328325.png)
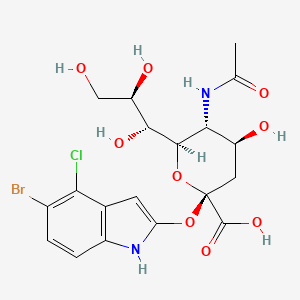
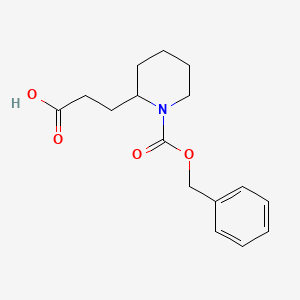
![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
![6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-](/img/structure/B12328338.png)
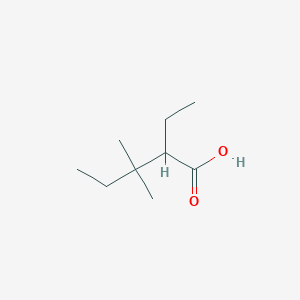
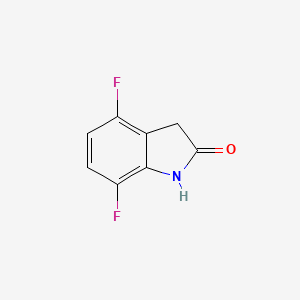
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
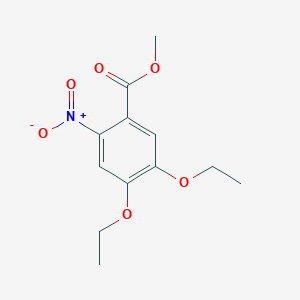
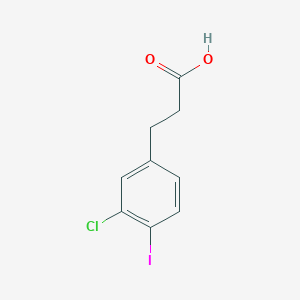
![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
